Cas no 1889529-22-9 (tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate)
tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate
- 1889529-22-9
- EN300-1883676
- tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate
-
- Inchi: 1S/C14H28N2O2/c1-13(2,3)18-12(17)16-14(10-7-11-15)8-5-4-6-9-14/h4-11,15H2,1-3H3,(H,16,17)
- InChI Key: KCVZYWLYZUCCAU-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(CCCN)CCCCC1)=O
Computed Properties
- Exact Mass: 256.215078140g/mol
- Monoisotopic Mass: 256.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883676-0.05g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1883676-0.1g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1883676-0.25g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1883676-0.5g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1883676-1.0g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1883676-2.5g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1883676-5.0g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1883676-10.0g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1883676-1g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1883676-5g |
tert-butyl N-[1-(3-aminopropyl)cyclohexyl]carbamate |
1889529-22-9 | 5g |
$3065.0 | 2023-09-18 |
tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate
tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate: A Comprehensive Overview
The compound tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate, identified by the CAS number 1889529-22-9, is a versatile and intriguing molecule with a wide range of applications in various fields. This compound has garnered significant attention in recent years due to its unique chemical properties and potential uses in drug delivery systems, polymer synthesis, and advanced materials. The structure of this compound combines a bulky tert-butyl group with a cyclohexane ring and an amine functionality, making it a valuable building block in organic chemistry.
Recent studies have highlighted the importance of tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate in the development of novel materials. Researchers have explored its role as a precursor for synthesizing high-performance polymers, particularly in the creation of biocompatible materials for medical applications. The presence of the cyclohexane ring provides rigidity and stability to the molecule, while the amine group offers reactivity, making it ideal for various chemical transformations.
In the field of drug delivery, this compound has shown promise as a carrier for therapeutic agents. Its ability to form stable complexes with drugs has been extensively studied, with recent findings suggesting that it can enhance drug solubility and bioavailability. This property is particularly valuable in the development of targeted drug delivery systems, where precise control over drug release is crucial.
The synthesis of tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate involves a multi-step process that typically includes nucleophilic substitution and carbamate formation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. These improvements have made the compound more accessible for large-scale production and industrial applications.
Beyond its chemical synthesis, this compound has also found applications in biological systems. Studies have demonstrated its potential as an enzyme inhibitor, with particular interest in its ability to modulate enzyme activity without causing significant toxicity. This property opens up new avenues for its use in therapeutic interventions, particularly in diseases where enzyme dysregulation plays a key role.
In conclusion, tert-butyl N-1-(3-aminopropyl)cyclohexylcarbamate is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, combined with recent breakthroughs in its synthesis and application, positions it as a key player in advancing modern chemistry and materials science.
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